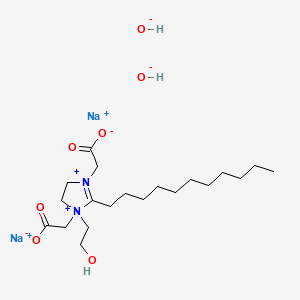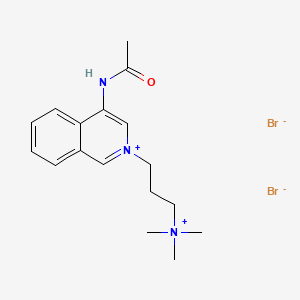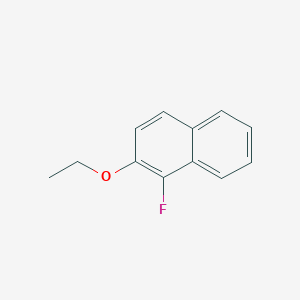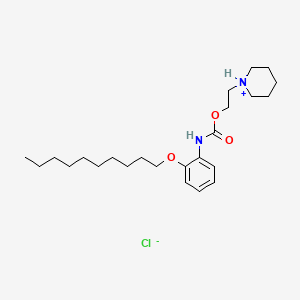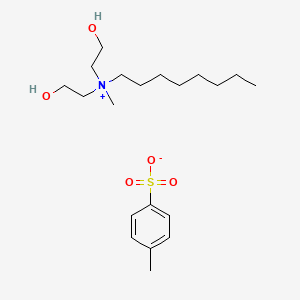
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate is a cationic surfactant belonging to the class of quaternary ammonium salts. It is known for its excellent antistatic, antimicrobial, antibacterial, preservative, solubilizing, emulsifying, and dispersing properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate typically involves the quaternization of N,N-bis(2-hydroxyethyl)-N-methyl-1-octanamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
科学研究应用
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in biological studies for its antimicrobial and antibacterial properties.
Medicine: Utilized in pharmaceutical formulations for its preservative and solubilizing properties.
Industry: Applied in industrial processes as an antistatic agent, emulsifier, and dispersant.
作用机制
The mechanism of action of Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: A widely used antimicrobial agent in various applications.
Dodecyltrimethylammonium chloride: Known for its surfactant and antimicrobial properties.
Uniqueness
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate is unique due to its combination of excellent antistatic, antimicrobial, and emulsifying properties. This makes it particularly valuable in applications requiring multiple functionalities .
属性
CAS 编号 |
58767-50-3 |
|---|---|
分子式 |
C20H37NO5S |
分子量 |
403.6 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl)-methyl-octylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H30NO2.C7H8O3S/c1-3-4-5-6-7-8-9-14(2,10-12-15)11-13-16;1-6-2-4-7(5-3-6)11(8,9)10/h15-16H,3-13H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
YLHNNWUZOGHCSP-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[N+](C)(CCO)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


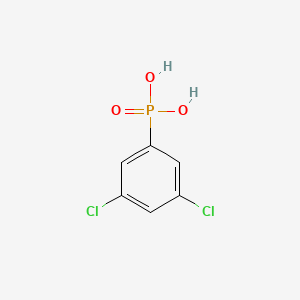
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)

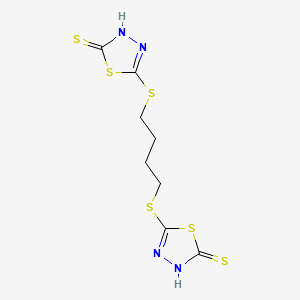
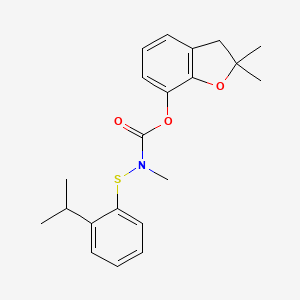
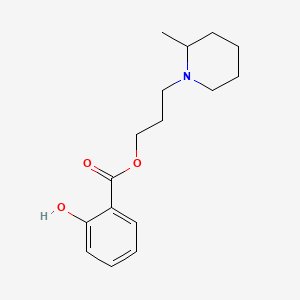
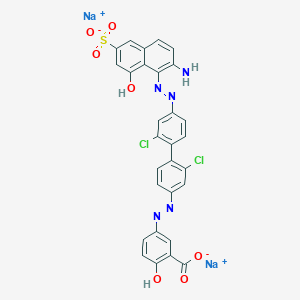
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
